2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
Description
The compound 2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a 4H-chromen-4-one core substituted with a 2-methoxyphenyl group at position 2 and a 2-chlorobenzamide moiety at position 6. Its molecular formula is C₃₀H₂₀ClNO₄, with a molecular weight of 494.93 g/mol. The 4-oxo chromene system provides a planar, conjugated structure, while the substituents influence electronic properties and intermolecular interactions. Compound A is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4/c1-28-20-9-5-3-7-16(20)22-13-19(26)17-12-14(10-11-21(17)29-22)25-23(27)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKURAQDOSWVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of benzamides, characterized by a chromenone (coumarin) core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H18ClN O3 |
| Molecular Weight | 386.84 g/mol |
| CAS Number | 923157-62-4 |
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of coumarins, including benzamide derivatives, possess significant anticancer properties. For instance, modifications in the chromenone structure can enhance the inhibitory effects on cancer cell proliferation. In vitro studies have demonstrated that related compounds inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, potentially making it useful in treating inflammatory diseases.
- Antimicrobial Activity :
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biological pathways, such as cyclooxygenase (COX) enzymes in inflammation or topoisomerases in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways that regulate cell survival and apoptosis.
Research Findings and Case Studies
Several studies have reported on the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Chlorine Position on Benzamide
- Compound A : 2-chloro substitution on the benzamide ring.
- 4-Chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide (): 4-chloro substitution. This may affect binding to hydrophobic pockets in biological targets . The 4-chloro derivative () has a molecular formula of C₂₃H₁₆ClNO₄, highlighting a smaller structure due to the absence of additional chromene substituents.
Substituents on Chromene-Attached Phenyl Ring
Core Structural Variations
- Compound A : 4H-chromen-4-one core with a fully conjugated system.
- 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives (): Tetrahydrochromene core with reduced planarity. The saturated tetrahydrochromene in limits conjugation, reducing UV absorption and altering pharmacokinetic properties .
Physicochemical Properties
- Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, ) exhibit higher melting points (>280°C) due to enhanced crystallinity. Compound A’s melting point is unreported but likely influenced by its methoxy group’s flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
